Pyridine, 3,3',3''-(2,4,6-boroxintriyl)tris-
Overview
Description
Pyridine, 3,3’,3’'-(2,4,6-boroxintriyl)tris- is a complex organic compound that features a pyridine ring structure bonded to a boroxine corePyridine itself is a six-membered aromatic heterocycle with nitrogen, which imparts distinct chemical behaviors compared to its carbon analog, benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 3,3’,3’'-(2,4,6-boroxintriyl)tris- typically involves the reaction of 3-bromopyridine with triisopropyl borate in the presence of a base such as n-butyllithium. The reaction is carried out in a solvent mixture of toluene and tetrahydrofuran (THF) at low temperatures, around -40°C . This method ensures the formation of the desired boroxine-linked pyridine structure.
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic processes that can be scaled up for large-scale synthesis. For example, the vapor-phase catalytic reaction of ammonia and acetylene is a common method for producing pyridine on an industrial scale . specific industrial methods for producing pyridine, 3,3’,3’'-(2,4,6-boroxintriyl)tris- are less documented and may involve proprietary processes.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3,3’,3’'-(2,4,6-boroxintriyl)tris- can undergo various chemical reactions, including:
Oxidation: Pyridine derivatives can be oxidized to form pyridine N-oxides using reagents such as peracids.
Reduction: Reduction reactions can convert pyridine derivatives into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the nitrogen atom in the pyridine ring can act as a nucleophile.
Common Reagents and Conditions
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed.
Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridine derivatives typically yields pyridine N-oxides, while substitution reactions can produce a variety of alkylated or arylated pyridine compounds .
Scientific Research Applications
Pyridine, 3,3’,3’'-(2,4,6-boroxintriyl)tris- has several scientific research applications:
Mechanism of Action
The mechanism of action of pyridine, 3,3’,3’'-(2,4,6-boroxintriyl)tris- involves its interaction with molecular targets through its nitrogen atom. The nitrogen’s lone pair of electrons can form coordination bonds with metal ions, making it a useful ligand in metal complex formation . Additionally, its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler analog with a single nitrogen atom in a six-membered ring.
Pyrimidine: Contains two nitrogen atoms in a six-membered ring, offering different reactivity and applications.
Pyrrole: A five-membered ring with one nitrogen atom, contributing to different electronic properties.
Uniqueness
Pyridine, 3,3’,3’'-(2,4,6-boroxintriyl)tris- is unique due to its boroxine core, which imparts additional stability and reactivity compared to simpler pyridine derivatives.
Properties
IUPAC Name |
3-(4,6-dipyridin-3-yl-1,3,5,2,4,6-trioxatriborinan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12B3N3O3/c1-4-13(10-19-7-1)16-22-17(14-5-2-8-20-11-14)24-18(23-16)15-6-3-9-21-12-15/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOMHJNOGJDTPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CN=CC=C2)C3=CN=CC=C3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12B3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446602 | |
Record name | Pyridine, 3,3',3''-(2,4,6-boroxintriyl)tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160688-99-3 | |
Record name | Pyridine, 3,3',3''-(2,4,6-boroxintriyl)tris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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